molecular formula C13H22N2O2 B1484277 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098102-95-3

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1484277
CAS No.: 2098102-95-3
M. Wt: 238.33 g/mol
InChI Key: YIKMGLNKBCVXSV-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a synthetic organic compound that belongs to the class of tetrahydropyrimidine derivatives. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring substituted with tert-butyl and dimethylpropyl groups. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with 2,2-dimethylpropylamine in the presence of a suitable catalyst, followed by cyclization to form the tetrahydropyrimidine ring. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of a base like sodium ethoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the tetrahydropyrimidine ring are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with fewer double bonds or oxygen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
  • This compound analogs
  • Other tetrahydropyrimidine derivatives

Uniqueness

This compound is unique due to its specific substitution pattern on the tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-tert-butyl-6-(2,2-dimethylpropyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-12(2,3)8-9-7-10(16)15(11(17)14-9)13(4,5)6/h7H,8H2,1-6H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKMGLNKBCVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC1=CC(=O)N(C(=O)N1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Tert-butyl-6-(2,2-dimethylpropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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